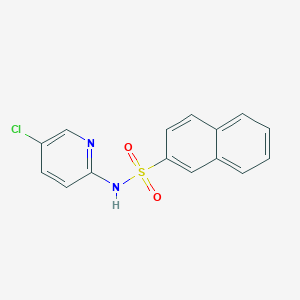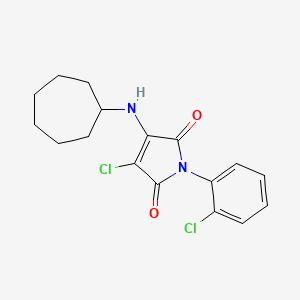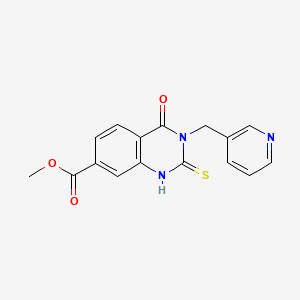
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide (CPNS) is a compound with a sulfonamide group that has been extensively studied for its biological activity. CPNS has been shown to have antibacterial, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. In addition, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has a number of advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yield. This compound has also been extensively studied, and its biological activity is well characterized. However, this compound also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications.
将来の方向性
There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on specific enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. Another area of research could be to study the in vivo effects of this compound. This could involve studying the pharmacokinetics and pharmacodynamics of this compound in animal models. Finally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of bacterial infections, fungal infections, and cancer.
合成法
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide can be synthesized by reacting 5-chloro-2-pyridinylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The yield of the synthesis is typically high, and the product is stable under normal laboratory conditions.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has been extensively studied for its biological activity. It has been shown to have antibacterial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. This compound has also been shown to have antifungal activity against various fungal strains. In addition, this compound has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-13-6-8-15(17-10-13)18-21(19,20)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRUHVIYFPPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)